molecular formula C8H17N3O2 B14121374 Piperidine-1-carboxamidinium acetate

Piperidine-1-carboxamidinium acetate

Cat. No.: B14121374
M. Wt: 187.24 g/mol
InChI Key: WIHXDIUIQYHKJI-UHFFFAOYSA-N
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Description

Piperidine-1-carboxamidinium acetate is an organic compound with the molecular formula C8H17N3O2. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine-1-carboxamidinium acetate can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanamide, followed by the addition of acetic acid to form the acetate salt. The reaction typically occurs under mild conditions, with the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidine-1-carboxamidinium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and various piperidine derivatives with different functional groups .

Scientific Research Applications

Piperidine-1-carboxamidinium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Piperidine derivatives are found in numerous pharmaceuticals, including analgesics, antipsychotics, and antihistamines.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidine-1-carboxamidinium acetate involves its interaction with various molecular targets and pathways. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis. These interactions make it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine-1-carboxamidinium acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable salts with acids makes it versatile for various applications in research and industry .

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

piperidin-1-ium-1-ylidenemethanediamine;acetate

InChI

InChI=1S/C6H13N3.C2H4O2/c7-6(8)9-4-2-1-3-5-9;1-2(3)4/h1-5H2,(H3,7,8);1H3,(H,3,4)

InChI Key

WIHXDIUIQYHKJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C1CC[N+](=C(N)N)CC1

Origin of Product

United States

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